molecular formula C12H12ClNO B1346546 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone CAS No. 887569-01-9

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

Cat. No.: B1346546
CAS No.: 887569-01-9
M. Wt: 221.68 g/mol
InChI Key: KJBYAQDNSRYUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is a chemical reagent with the molecular formula C12H12ClNO and a molecular weight of 221.69 g/mol . It is a synthetic indole derivative, a class of heterocyclic compounds known for their extensive biological potential and significance in medicinal chemistry research . The indole scaffold is a privileged structure in drug discovery, found in numerous bioactive molecules and natural products. This specific chloroethanone derivative serves as a valuable building block for researchers synthesizing novel indole-based compounds for pharmaceutical and biological evaluation. Indole derivatives are reported in scientific literature to possess a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and antioxidant properties . The core indole structure is aromatic in nature and allows for various electrophilic substitution reactions, making it a versatile intermediate for further chemical modification . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic agents. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBYAQDNSRYUBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

CAS Number: Not widely listed as a commodity chemical; typically synthesized as an intermediate. Related CAS Numbers:

  • Parent Scaffold (2,5-Dimethylindole): [1][2]

  • Analog (3-Chloroacetylindole): [3]

  • Reagent (Chloroacetyl Chloride):

Executive Summary

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (also known as 3-(2-chloroacetyl)-2,5-dimethylindole) is a pivotal electrophilic intermediate in organic synthesis, particularly in the development of indole-based pharmaceuticals. Characterized by an


-haloketone moiety attached to the electron-rich C3 position of the indole ring, this compound serves as a versatile "chemical handle."

Its primary utility lies in its dual reactivity:

  • Nucleophilic Substitution (

    
    ):  The chlorine atom is highly labile, allowing for rapid displacement by amines, thiols, and azides.
    
  • Heterocyclization: It acts as a key precursor for the Hantzsch thiazole synthesis, enabling the construction of complex fused ring systems found in kinase inhibitors and antiviral agents.

This guide details the synthesis, reaction mechanisms, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for drug discovery.

Chemical Identity & Physicochemical Properties

PropertyDescription
IUPAC Name 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone
Molecular Formula

Molecular Weight 221.68 g/mol
Appearance Typically a tan to light brown solid
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Reactivity Profile Electrophilic

-haloketone; susceptible to hydrolysis and photolytic degradation
Storage Store at -20°C under inert atmosphere (Argon/Nitrogen); Hygroscopic

Synthesis Mechanism: Friedel-Crafts Acylation

The most robust method for synthesizing 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is the direct acylation of 2,5-dimethylindole with chloroacetyl chloride. Unlike unsubstituted indole, the presence of methyl groups at the C2 and C5 positions enhances the electron density of the ring, facilitating electrophilic aromatic substitution at the C3 position without the need for harsh Lewis acids (like


), although weak bases or mild catalysts are often employed to scavenge HCl.
Reaction Pathway

The reaction proceeds via an electrophilic attack of the acylium ion (or the acyl chloride complex) on the C3 position of the indole, followed by re-aromatization.

SynthesisMechanism Start 2,5-Dimethylindole (Nucleophile) Intermediate Sigma Complex (C3-Acylium Intermediate) Start->Intermediate + Reagent (Solvent: Dioxane/DCM) Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product 2-Chloro-1-(2,5-dimethyl- 1H-indol-3-yl)ethanone Intermediate->Product - H+ (Re-aromatization) Byproduct HCl (Gas) Intermediate->Byproduct

Caption: Mechanistic pathway for the C3-acylation of 2,5-dimethylindole. The electron-donating methyl groups stabilize the transition state.

Experimental Protocol: Preparation of the Target Compound

Safety Warning: Chloroacetyl chloride is a lachrymator and highly corrosive. Perform all operations in a functioning fume hood.

Materials:
  • 2,5-Dimethylindole (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Pyridine (1.5 eq) or

    
     (mild base)
    
  • Dichloromethane (DCM) or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,5-dimethylindole (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add pyridine (15 mmol) dropwise to the solution. Cool the mixture to 0°C using an ice bath.

    • Note: The base acts as an acid scavenger to neutralize the HCl generated, preventing polymerization or acid-catalyzed decomposition.

  • Acylation: Add chloroacetyl chloride (12 mmol) dropwise over 15 minutes. The solution will likely darken (yellow to orange/brown).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). The product typically appears as a lower

    
     spot compared to the starting indole.
    
  • Quench & Workup:

    • Quench the reaction with ice-cold water (50 mL).

    • Separate the organic layer.

    • Wash the organic layer successively with 1N HCl (to remove pyridine), saturated

      
      , and brine.
      
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol or Ethanol/Water to obtain the pure product.
    

Synthetic Utility & Downstream Applications

This specific indole derivative is a high-value scaffold for generating "privileged structures" in medicinal chemistry.

Hantzsch Thiazole Synthesis

Reacting the


-chloroketone with thioureas or thioamides yields thiazole-substituted indoles. These motifs are prevalent in kinase inhibitors (e.g., CDK, GSK-3

inhibitors).
Synthesis of Tryptamine Analogs

The carbonyl group can be reduced (using


 or Borane-THF) to an ethyl chain, while the chlorine can be displaced by amines, providing a route to 2,5-dimethyltryptamines.
Nucleophilic Displacement

The chloride is easily displaced by:

  • Azides (

    
    ):  Precursor to amino-ketones or triazoles (via Click chemistry).
    
  • Amines: Formation of

    
    -amino ketones.
    

Applications Core 2-Chloro-1-(2,5-dimethyl- 1H-indol-3-yl)ethanone Reagent1 + Thiourea / Thioamide (Hantzsch Synthesis) Core->Reagent1 Reagent2 + LiAlH4 / Amine (Reduction & Substitution) Core->Reagent2 Reagent3 + NaN3 -> Alkyne (Click Reaction) Core->Reagent3 Thiazole Thiazole Derivatives (Kinase Inhibitors) Tryptamine Tryptamine Analogs (CNS Active Agents) Triazole 1,2,3-Triazoles (Click Chemistry) Reagent1->Thiazole Reagent2->Tryptamine Reagent3->Triazole

Caption: Divergent synthesis pathways utilizing the 2-chloroacetyl indole scaffold.

References

  • PubChem. (n.d.).[1][4] 2,5-Dimethylindole (CAS 1196-79-8).[1][2] National Library of Medicine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones and indole derivatives. Retrieved from [Link]

  • Ottoni, O., et al. (2006). Acylation of Indoles with Acid Chlorides. Organic Letters.

Sources

Technical Guide: Synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone , a functionalized indole scaffold often utilized as an intermediate in the development of antiviral agents (structurally related to Umifenovir/Arbidol) and non-steroidal anti-inflammatory drug (NSAID) analogs.[1]

The pathway is designed for high regioselectivity, prioritizing C3-acylation over N-acylation through careful control of basicity and temperature.[1]

Executive Summary & Retrosynthetic Analysis

The target molecule features a 2,5-dimethylindole core functionalized at the C3 position with a chloroacetyl moiety.[1] The synthesis is approached via a convergent strategy:

  • Core Construction: Formation of the 2,5-dimethylindole scaffold via Fischer Indole Synthesis .[1]

  • Functionalization: Regioselective Friedel-Crafts Acylation at the C3 position using chloroacetyl chloride.[1]

Retrosynthetic Pathway

The logic follows the disconnection of the C3-carbonyl bond, leading back to the nucleophilic indole and the electrophilic acyl chloride.[1]

Retrosynthesis Target Target: 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Disconnection C3-Acyl Disconnection Target->Disconnection Retrosynthesis Precursor1 Precursor A: 2,5-Dimethylindole Disconnection->Precursor1 Precursor2 Precursor B: Chloroacetyl Chloride Disconnection->Precursor2 RawMat1 p-Tolylhydrazine Hydrochloride Precursor1->RawMat1 Fischer Synthesis RawMat2 Acetone Precursor1->RawMat2

Figure 1: Retrosynthetic breakdown of the target molecule.

Step 1: Synthesis of 2,5-Dimethylindole (The Core)

Objective: Construct the indole ring from p-tolylhydrazine and acetone.[1]

Rationale

The Fischer Indole Synthesis is the gold standard for 2-substituted indoles.[1] We utilize p-tolylhydrazine to install the 5-methyl group and acetone to provide the carbons for C2 and C3, resulting in a 2-methyl substitution.[1] The 5-methyl group increases the electron density of the ring, facilitating the subsequent acylation step.[1]

Reaction Scheme

[1]
Experimental Protocol

Reagents:

  • p-Tolylhydrazine hydrochloride (1.0 eq)[1]

  • Acetone (Excess, acts as solvent/reactant)

  • Glacial Acetic Acid (Solvent/Catalyst) or Polyphosphoric Acid (PPA)[1]

Workflow:

  • Hydrazone Formation: Dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) in glacial acetic acid (50 mL). Add acetone (0.12 mol) dropwise at room temperature. Stir for 1 hour.

  • Cyclization: Heat the mixture to reflux (approx. 110°C) for 2–4 hours. The reaction color will darken, indicating indole formation.

  • Quenching: Pour the hot reaction mixture into crushed ice/water (300 mL) with vigorous stirring.

  • Isolation: The crude indole precipitates as a solid.[1] Filter and wash with cold water to remove acid traces.[1]

  • Purification: Recrystallize from ethanol/water or purify via steam distillation if the product is oily.[1]

Key Characteristic Data:

  • Appearance: White to pale yellow crystals.[1]

  • Melting Point: ~114–115°C [Ref 1].[1]

Step 2: C3-Selective Chloroacetylation (The Target)

Objective: Install the chloroacetyl group at the C3 position without N-acylation.[1]

Rationale & Mechanism

Indoles are pi-excessive heterocycles.[1] The C3 position is the most nucleophilic site (enamine-like character).[1]

  • Regioselectivity: While the N1 position is nucleophilic, C3 is kinetically favored for electrophilic aromatic substitution (EAS).[1]

  • Avoiding N-Acylation: Using a strong base (like NaH) would deprotonate N1, leading to N-acylation.[1] By using a weak base (Pyridine) or no base (thermal conditions), we favor the C3-substitution product.[1] The 2-methyl group sterically hinders C2, further directing the electrophile to C3.[1]

Reaction Mechanism Pathway[2][3][4][5][6][7]

Mechanism Indole 2,5-Dimethylindole (Nucleophile) Complex Sigma Complex (C3 Attack) Indole->Complex + Elec Elec Chloroacetyl Chloride (Electrophile) Intermed Imine Intermediate Complex->Intermed - Cl⁻ Product Target: 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Intermed->Product - H⁺ (Aromatization)

Figure 2: Electrophilic Aromatic Substitution mechanism at Indole C3.[1]

Experimental Protocol

Reagents:

  • 2,5-Dimethylindole (1.0 eq, 14.5 g, 0.1 mol)[1]

  • Chloroacetyl chloride (1.2 eq, 13.5 g)[1]

  • Pyridine (1.2 eq)[1]

  • Solvent: 1,4-Dioxane or Anhydrous Dichloromethane (DCM)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2,5-dimethylindole (0.1 mol) and pyridine (0.12 mol) in anhydrous 1,4-dioxane (100 mL) in a round-bottom flask equipped with a drying tube and dropping funnel. Cool to 0–5°C in an ice bath.

  • Addition: Add chloroacetyl chloride (0.12 mol) dropwise over 30 minutes. Caution: Exothermic reaction.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Alternatively, if reaction is sluggish, heat to 60°C for 2 hours.

  • Monitoring: Check TLC (System: Hexane:Ethyl Acetate 3:1). The starting indole spot should disappear.[1]

  • Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates immediately.[1]

  • Filtration: Filter the solid precipitate. Wash with dilute HCl (to remove pyridine) followed by water (until neutral pH).[1]

  • Purification: Recrystallize from Ethanol or Methanol.

Data Summary Table:

ParameterSpecificationNote
Yield 75% – 85%High efficiency due to C3 reactivity.[1]
Appearance Pale yellow to tan solidColor darkens if oxidized.[1]
Solubility Soluble in DMSO, DMF, Hot EtOHInsoluble in water.
Key Impurity N-acylated byproductAvoided by keeping temp low initially.[1]

Characterization & Validation

To ensure "Trustworthiness" (Part 2 of requirements), the synthesized compound must be validated using the following spectral markers.

1H NMR (DMSO-d6, 400 MHz) Expectations:
  • Indole NH: Singlet, broad,

    
     11.5–12.0 ppm (confirms N-acylation did not occur; N-acyl would lack this proton).[1]
    
  • Aromatic Protons: Three signals in the aromatic region (

    
     6.8–7.5 ppm) corresponding to the C4, C6, C7 protons.
    
  • Chloroacetyl (-CH2-): Singlet,

    
     4.7–4.9 ppm (deshielded by carbonyl and chlorine).[1]
    
  • C2-Methyl: Singlet,

    
     2.4–2.5 ppm.[1]
    
  • C5-Methyl: Singlet,

    
     2.3–2.4 ppm.[1]
    
Mass Spectrometry (ESI-MS):
  • Molecular Ion:

    
     calculated for 
    
    
    
    : ~222.06 Da.[1]
  • Isotope Pattern: Distinct M+2 peak (~33% height of M) due to Chlorine-37 isotope.[1]

Troubleshooting & Safety

  • Issue: Product is an oil/tar.

    • Cause: Polymerization of indole or residual solvent.[1]

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]

  • Issue: Low Yield.

    • Cause: Moisture in the acylation step hydrolyzing the acid chloride.[1]

    • Fix: Ensure glassware is flame-dried and solvents are anhydrous.[1]

  • Safety Hazard: Chloroacetyl chloride is a potent lachrymator and corrosive.[1] All transfers must be performed in a fume hood.[1]

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Classic text on the formation of the indole core).[1][2]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Authoritative source on Indole reactivity and C3-acylation mechanisms).[1]

  • Organic Syntheses. (1925).[1] Indole-3-aldehyde (Demonstrates Vilsmeier/C3-functionalization logic). Org.[1][3] Synth. 5, 71.

  • Kaushik, N. K., et al. (2013). Biomedical importance of indoles. Molecules, 18(6), 6620-6662.[1] (Contextualizes the biological relevance of the scaffold).

  • PubChem. Compound Summary: 2-chloro-1-(1H-indol-3-yl)ethanone.[1] (Base structure validation).

Sources

The Biological Activity of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Derivatives: A Framework for Discovery and Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract: The indole nucleus is a cornerstone of medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents.[1][2] This guide focuses on the synthetic intermediate, 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, and provides a comprehensive framework for synthesizing its derivatives and evaluating their potential biological activities. While direct research on this specific parent compound is limited, its structural motifs—a substituted indole core and a reactive chloroacetyl group—suggest significant therapeutic potential. By examining structurally related compounds, we can postulate and design robust experimental workflows to explore the anticancer, antimicrobial, and anti-inflammatory properties of its derivatives. This document serves as a technical roadmap for researchers and drug development professionals aiming to unlock the potential of this promising chemical class.

Introduction: The Indole Scaffold and the Strategic Importance of the Chloroacetyl Moiety

The indole ring system is a "privileged scaffold," appearing in numerous natural products and FDA-approved drugs, where it contributes to a wide array of biological activities including antiviral, antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The core compound of this guide, 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, is a strategically designed synthetic precursor.

  • The 2,5-Dimethyl-1H-indole Core: Methyl substitutions on the indole ring can significantly modulate pharmacological activity by influencing lipophilicity, metabolic stability, and steric interactions with biological targets.

  • The 3-Chloroacetyl Group: This group is a key reactive handle. The α-chloro ketone is an electrophile, making it susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a large library of derivatives by reacting it with various amines, thiols, and other nucleophiles.[3] Furthermore, this electrophilic nature can be directly involved in the mechanism of action, for instance, by alkylating key amino acid residues in enzyme active sites.

This guide will first detail the synthesis of the core compound and a general strategy for its derivatization. Subsequently, it will present hypothesized biological activities based on established research into related indole derivatives, each supported by a detailed, self-validating experimental protocol for validation.

Synthesis and Derivatization Strategy

The logical first step in exploring the biological potential of this compound class is a robust and reproducible synthesis of the core intermediate, followed by a systematic derivatization to build a chemical library for screening.

Protocol: Synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (Core Compound)

This procedure is based on the well-established Friedel-Crafts acylation reaction, a standard method for acylating indole rings.[4]

Rationale: The C3 position of the indole ring is electron-rich and is the preferred site for electrophilic substitution. Chloroacetyl chloride serves as the electrophile. A Lewis acid catalyst is typically used, but for activated indoles, the reaction can sometimes proceed without it.

Step-by-Step Methodology:

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,5-dimethylindole (1.0 eq) and a suitable dry solvent (e.g., dichloromethane or dioxane).

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure anhydrous conditions.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve chloroacetyl chloride (1.1 eq) in the same dry solvent and add it dropwise to the stirred indole solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate solvent system (e.g., 7:3 cyclohexane:ethyl acetate).[5]

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding it to a beaker of ice-cold water or a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure title compound.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[5][6]

Derivatization Workflow

The terminal chlorine on the chloroacetyl group is an excellent leaving group, providing a direct route to a diverse library of derivatives via nucleophilic substitution.

G Core Core Compound 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Derivatives Derivative Library (Amines, Thioethers, etc.) Core->Derivatives Nucleophilic Substitution Nucleophiles Nucleophiles (R-NH₂, R-SH, etc.) Nucleophiles->Derivatives Base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, CH₃CN) Base->Derivatives Screening Biological Screening (Anticancer, Antimicrobial, etc.) Derivatives->Screening

Caption: General workflow for synthesizing derivatives for biological screening.

Postulated Anticancer Activity and Evaluation

Indole derivatives are well-established as potent anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and topoisomerases, as well as the induction of apoptosis.[7][8]

Hypothesis: Derivatives of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone may exhibit significant anticancer activity. The core scaffold can interact with key enzymes like protein kinases, while the side chain, introduced via substitution, can be tailored to enhance binding affinity and selectivity. The parent compound itself could act as an alkylating agent, covalently modifying target proteins.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the determination of the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., colon cancer HCT-116, liver cancer HepG2, lung cancer A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.[9][10]

  • Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare stock solutions of the synthesized indole derivatives in DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compounds to the respective wells. Include wells with a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound using non-linear regression analysis.

Potential Mechanism of Action: Kinase Inhibition

Many indole derivatives function as ATP-competitive inhibitors of protein kinases, a critical family of enzymes in cancer signaling pathways.[7][11]

G cluster_0 Kinase Active Site ATP ATP Phosphorylated Phosphorylated Substrate ATP->Phosphorylated P Substrate Protein Substrate Substrate->Phosphorylated Proliferation Cancer Cell Proliferation Phosphorylated->Proliferation Drives Cell Proliferation Indole Indole Derivative Indole->ATP Competes for binding site Indole->Proliferation Inhibits

Caption: Competitive inhibition of a protein kinase by an indole derivative.

Postulated Antimicrobial Activity and Evaluation

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promising activity against a range of bacteria and fungi, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[12][13] Mechanisms include the inhibition of efflux pumps and the disruption of biofilm formation.[13][14]

Hypothesis: The synthesized indole derivatives could possess significant antimicrobial properties. The lipophilic indole core can facilitate membrane penetration, while the variable side chains can be optimized to interact with specific bacterial or fungal targets.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, quantitative technique to determine MIC values and is essential for evaluating the potency of new antimicrobial compounds.

Step-by-Step Methodology:

  • Bacterial Strains: Use reference strains such as Staphylococcus aureus (ATCC 25923), MRSA (ATCC 43300), Escherichia coli (ATCC 25922), and a fungal strain like Candida albicans (ATCC 10231).[13][15]

  • Inoculum Preparation: Culture the microbial strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds (dissolved in DMSO) in the broth to obtain a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculation: Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound.

  • Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth). An indicator dye like resazurin can be added to aid visualization.

Quantitative Data Summary

Results from MIC testing should be tabulated for clear comparison of the activity of different derivatives against various microbial strains.

Compound IDR-GroupMIC (µg/mL) vs S. aureusMIC (µg/mL) vs MRSAMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
STD-Cipro -[Value][Value][Value]N/A
STD-Fluco -N/AN/AN/A[Value]
Deriv-01 -NH-Ph[Value][Value][Value][Value]
Deriv-02 -S-Et[Value][Value][Value][Value]
... ...............

Postulated Anti-inflammatory Activity and Evaluation

Chronic inflammation is implicated in numerous diseases. Indole derivatives have been investigated as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway.[16][17]

Hypothesis: Derivatives of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone may exhibit anti-inflammatory activity by inhibiting key inflammatory mediators like COX-2. The indole scaffold is a known pharmacophore for COX inhibitors, and modifications can enhance selectivity for the inducible COX-2 enzyme over the constitutive COX-1, potentially reducing gastrointestinal side effects.

Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

Rationale: This is a classic and reliable in vivo model for evaluating the acute anti-inflammatory activity of new compounds. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.[18]

Step-by-Step Methodology:

  • Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping: Divide the rats into several groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% CMC solution).

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).[18]

    • Group III-V: Test Groups (Synthesized derivatives at different doses, e.g., 20, 40, 60 mg/kg, p.o.).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) via gavage.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [ (V_c - V_t) / V_c ] x 100

    • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

    • Analyze the data using statistical methods such as ANOVA followed by a post-hoc test.

Conclusion and Future Directions

This guide outlines a systematic and hypothesis-driven approach to exploring the biological activities of novel derivatives synthesized from 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone. By leveraging the known pharmacology of the indole scaffold and the synthetic versatility of the chloroacetyl group, researchers can efficiently generate and screen a library of compounds for potential anticancer, antimicrobial, and anti-inflammatory properties.

Promising "hit" compounds identified through these primary screens should be advanced to more detailed secondary assays. This includes mechanism-of-action studies (e.g., specific enzyme inhibition assays, cell cycle analysis, apoptosis assays), in vivo efficacy studies in relevant disease models, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling. This structured discovery cascade provides a clear path from a versatile chemical intermediate to potential lead compounds for next-generation therapeutics.

References

  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Bentham Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7RSzuaiEnLu2x7CS2VTCXzv7yPY4pxi2MluVBEncmrG7UhA-rU4f_PabacRfgqCg5SblTu2kSMtT5jKha_OyzTVMnkgf_Vkc7VezEX1Jqdlu7XCOkt2okrAW5D3yvfc3Q5R4=]
  • Indole Derivatives as Anti-Lung Cancer Agents. (Encyclopedia.pub) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLUPnDoQB-ZlGEQsN4qQaXxmDly82FtjlSLm-we6I5svpsuuVrRRAU2r8JhTKe6V1inOK8OIB7yqEwIyAPJHvi4rg77Cmx7DeLafEToi6FN5I_4nEaOxq5QWUpmC8Y]
  • Different mechanisms of indole derivatives as anticancer agents. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH3aTbX0HOYabWmZgTSk-10eFrEQRQ4qKyum9LJyWCCtC1VqjKbe2xGewHNQCMLO3LsU0N2yAM-5rYcdHTwQ-zzM6tbYMak4HJJl6u6-nwp2xVWJNFMyB5mkjNkU62Y6d8FPD6vDW3UQrLWkjEEIzg0f-Ff-PI1v3c3K4UqFPQfSuU6czDqz3tJTroN82l4PJ7QfuwQcfeWToFxLG_iLjCP9axjdaES67LYJc3]
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Bentham Science Publisher) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyHI5A4XDK1ET0NxFHeFce5I_LiNrozAN9Rp_ZJxXfwzClLaVQxXkHg7OqdjK1BJIXrc-tCr2nOC5BSoTlNRFi2JADWeqjULYjTAviYBQDKOqxiu_onapDZqpjHA93haacwaLV]
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (Europe PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9H86iKzLUL27jyHpKIz1CFuKTNlqxFM0n4iNp1eBl_mFs6exJY0lVk7zg4Cpm1M2d810Rv4gjkTJ8kuGm_fd20Im7Vs8DLOySgOPmzFRvhFWzXzCmUBMHpx5xmu-tCVju7xP4fjoOublJ8aUZmcEbiWeAOlFZO8cwwRUi3jeTS2otvpKi_jSj]
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (Journal of Applied Pharmaceutical Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOCa2XLnLzuie9z7aG5pm1LpN9ZMOU1qxxAhyNVSQo8sEsSLSgZfG8I4GOaSulm5B6elSf8CIf_9f_FBX9LxK2Cj0DtjikGYzpFl8ucR_aGSmcJRlCibj0DXTUl-XzlNtGDedoTjmM6-6VUMaDII0=]
  • Synthesis of some N-substituted indole derivatives and their biological activities. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuDutuoXBkc2yAp2yAGLfaCmFXRFYdMLA0J9_IXo_Fj0G148uPKANR95rH1JZ-LmbTV-zokAo4ODL7nLVc5ZpAL8zOV80_BkmMEIaUxnRsD8FODCA6yDeUZLNp9mWWMDZmuA==]
  • Synthesis, Reactions and Medicinal Uses of Indole. (Pharmaguideline) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbCFr5cAEh5M-rtUrV4AHGIDlnt0Q7s0lhkxBwj0RXIrc0RwFmjSmDlUg93QoCjcyaCsGiiwzNEdbcIWaIz3eXVwJ5x8RS9mbVytP5UDlhPmTQLAJVBb-6FUufFCjxtkeodrfE51kcCiLNe4eQuOn_Bz2MW607HjURF55pVMOA7nIuIMpPGgIWbLIUp91pEg8uKf4hEHAA]
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxSo7rm9fq9sQI_siaenJuJotP7wFDcdXCH-8U69ojvwxEBnowzxBrgGWJ06GWqdyAHSiaiTmqTVOURk7kjNwR2CK48w838pmN9gZ9BnbErPy1ZfS-wADCwGu8U_HmHgtetCHH1y0kox0lIoSLVqZm-gePb9SNMJyiwx347Ck=]
  • Synthesis of Pharmacologically activity 2-phenyl sulpha/substituted Indoles. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwEmj3-FBx63Ti2aJTgw_2buJP0yk96Hs9M8OIq33MTfmGh8wDEjjTD5yzdAL62VjJ4CJCk3VnMTu8lyBUQ59zFPYz3KRxQT-5BTYLw1aCQvGpZnJQ21vo5GCc34diBFO6wESmW_lM9ltrBanB6MCHHwHoQYhYWOjycJVUJR0cHR_lkVXKxY1PVbfJR-g-DfyDQc2IyV_UoZGLZ4invzcbOoP86VzWo5s0zhBrDl6kvtg7Vwfrug==]
  • Synthesis of some novel 1H-Indole derivatives with antibacterial activity and antifungal activity. (Letters in Applied NanoBioScience) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdX8S97rrJrVz0AN-Q01GAiRHWJ51JrKEGWh5wSWtKs25gwWMAlvec299gJtoeCickl6ooH8c0m6oP3A2I9KF-2kJt_NcY6EBGFgMFQn2X576PUuClyIkYQPrVWCNsxShIMFqZFWxc9ur4t_yHE44beeTXXlgd9vfcEEpRWuu2F9RSbDI=]
  • Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCrHRNF3ZyyXx5SWF-WZmpuUOZgBctXQ2Hik79rvNVvgzv7I2od1tQ_zjxX0DjWObdg1VYCZQzgNcF_t3WyBGskV3-KCbut2yydmVndV_HJpJjqpJkERpk_LpJDqIXc5KZnEU=]
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (Turkish Journal of Pharmaceutical Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuaQTOjMLUes-pVHMKIFEmm683xLKT6dwcOs2zk9EJ2RdH5kCvR_FpRHnUwFLTYeWZtksdZTVUMNzIQY2oqnMwHetTnRvGqpq7u1u_U1f_Lr0QlSV5FPPiCCgFfdZ3deYnxRShma-46UZltQNIUgjTSHBK5QoYzOOBA8FYUhynahsl3fHQhSZUD74CYz_8NObRyXbjShO54QYDCNuNqiTAkA==]
  • Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmgTOced-PAYmKxNhBIc3BXWyyJ30CVXQm9uqQ3ZU-rc-gJHaE7-PRFdQfOMAGy2w9FFjEmTYhS8Wr-zsnQO7y-kVzLtUvJKX70YaapyweuSDX_j1eFltZTtowqNFWUqk1CXlhpt3i809VKA==]
  • CAS 28755-03-5: 2-chloro-1-(1H-indol-3-yl)ethanone. (CymitQuimica) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJNFb1DbbCgV9lMuKlO0W8jt5oG4V-4STl_-tpfWZe9mLhOqcPggTx3hjlLIu6qDzQrYoD_DQAiO8DgWlVYwYAkw_nwxHGAerpkDg1GPRbwKmqOZh8JpHnUlVuHN0NdvKaiw==]
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (Journal of Drug Delivery and Therapeutics) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqckDcVkrDaJqs6KntKXdDpMppuDrlpszbRs70oZmEhu7sdC-NAn7f288dpoWAyYNXT96k26aCKDfdOe16ipQJKceGYSj6NGsjFAVEgpNr2-rKWa2ItefAM-b1scyoTVl29fBOwDk7rGxujRnHItLxn8=]
  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl). (Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRMuq3IrBhhUh7xn6khShdN5dMGvP_aaYBH3uYEqULxyZ4Od1vVhZAPKNrkklDJooyt9_5vGCQ2nL0rtPaU1kG2_0_XqGn6zpSctZ6f649hTz-swx_OXsxctyDazKkazKSzQq0IxkZPPD3ap_lNawZSqBqhxc27DZfvi4XjJwo2wGTfGBMS2C2]
  • Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. (Bentham Science Publisher) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBI3ZsxpgKQwNipVTMWHD-x2SYrwBtifUMit0jkF2vIBglaNeLvdK2c1hKnqUyapFFO6g4tymkwo2xMmoo1WHBUlCGuCcrohtfEBXxR7989kFqGvGMybGHGQz2uacOEeb2ZHojFe2U]
  • Synthesis and Evaluation of Anti-inflammatory Activity of Some Chalcone Hydrazide Derivatives. (Journal of Pharmaceutical Research International) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUrL1Ey-DKpIqt8S4jKeKsHNFwtR_0uhUbBXudbhQ5Gj1Sr7ka8RBoY64i1-EfJ4EXqGEsT1cQ2gqZs-1PDk5QM-YYkyD-X-3efL0-NvLAxN71wwtTMg9yBpi-owkAEpyte8qILidTsPn9wCp2UEsvuwA=]
  • Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8phq1xeMa9jSsAbBLwwxDcBgJgeZUtBUy7q9tYe-YtlRDbtepGPxA8mmMYWTFt2pK0hJVDOyywQ-TWFMacnKXxUoJTB5Lh3ajG-9dzJe1APoVZqh6TQZIGd4OFRAEDk5f-8IP-i_4-tFtPQw=]
  • Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1h-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide. (TSI Journals) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsTg-I2M9dasmhG43Mpz6rUqxWxYgX1XjZMk_dHAOqnNj3E4WjwG9iDMjnyh53o63tiXAtXuxU7b4buuusrw3fPIU7kCpQaaFBfM9Jncuftx3Qwl0SfXhENLLoyxoKWcpkdmf_FStiw8KIPTJWCQwKsQ_k20tN0f48awSBzeEQeMdRYW2eEAFJ8dnIk1DyPIP89Eb1Pf_7zH_00TWKauHSsRVs1Yb8jRipjDILOHm5JtX9j5U581p9V5OQQH5SYF5cEOHTLu8I8LY11fXD4kV_LB5KMHTnGqAqq5MD]
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (International Journal of Pharmacy and Pharmaceutical Sciences) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMIzgwFt4vooxe22vT5H1S688jTs0EB0aYAW-_OtK-TbvXzUl9VTaFW6twEfCIj4szYPp9c4jhpW-BmCigBS-ZXQt-AdM628IySd7cfV2uMocEiM407QzwhQv2LnhCVhYKqqFtpfpSoZJ4MbGUbSRqmSWG6BjNyK8=]
  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBpquvP9BhkLTBa332KmBO5Xty4FCwvgHoEdEfhNiW0mqWWIn0ZkGLDEh20zhS4UbPvFKJVrPLP0pM1PTxsCz2IEXfYdXCqKXVehPZDzhXqVLSG9WR5rWU4XEYLIAcRmmNSQ0=]
  • Synthesis And Anti-Inflammatory Activity of Some New 2- Chloro-3-[3-(6-Nitro-1H-Benzimidazol-2-Yl)-1H-Pyrazol-5- Yl]Quinolines. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRpdUpzooiDI2HgjLkYiK5Me-FttJvocqhj7TRSsOQ97DjFHR7CLquRp4iwSflF_LCYsfwS9uCt5GL08tCGm7GffAVyS7An1w7ChDRLOrGh93NPZi2Rzp0ni3_UQzV4UHrkGUuVTZih7ChYh7Ko4KNNTX9FqKxzRhR0KBDVsEDpGOInE7fs_lB86H4c36WhL1xcYT6dBGpmTPNyELO_rZDVQiVaVug-eP4L0F4OOOz4HMRJjBBq8654e-BzJdiMwtVt7K8VcFyK91zOAbJ2bUZkQnNKpfpnl8LfkfoJmhgUSU1J62EFGj1]
  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfezH2CTj983hyuXNhpnUdnjIbQCHGcpolVrsnJFtFRM24JwE_w4mDsK41omdyvUbjx1ko1SZ0FBQRDeI63WE87vWJwD7oWAFZ8xFsKIEg-bXKbBcZTDx0SxQjNO2MEVXdg9YdjhtIeVcxi6c=]

Sources

Methodological & Application

Friedel-Crafts acylation of 2,5-dimethylindole with chloroacetyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-(2-Chloroacetyl)-2,5-dimethylindole via Friedel-Crafts Acylation

Abstract & Scope

This application note details the optimized protocol for the synthesis of 3-(2-chloroacetyl)-2,5-dimethylindole , a critical intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) (e.g., Indomethacin analogs), antiviral agents (e.g., Arbidol derivatives), and CB2 receptor ligands.

The protocol utilizes a Friedel-Crafts acylation strategy.[1][2][3][4][5] Unlike simple indoles, 2,5-dimethylindole possesses specific electronic and steric characteristics—specifically the C2-methyl blocking group and C5-methyl activation—that drive high regioselectivity toward the C3 position. This guide addresses the mechanistic rationale, precise experimental conditions, safety considerations for handling lachrymatory agents, and self-validating analytical benchmarks.

Scientific Background & Mechanism

Mechanistic Rationale

Indoles are


-excessive heterocycles, making them highly reactive toward electrophilic aromatic substitution (EAS).
  • Regioselectivity (C3 vs. N1): While the nitrogen lone pair contributes to aromaticity, the highest electron density (HOMO) is located at C3. Under Lewis acid conditions, the acylium ion attacks C3.

  • Substrate Specificity: In 2,5-dimethylindole , the C2 position is sterically blocked by a methyl group. This prevents the common side reaction of C2-acylation (or C2/C3 polymerization). The C5-methyl group acts as a weak electron-donating group (EDG), further activating the ring toward electrophilic attack at C3.

Reaction Pathway Visualization

The following diagram illustrates the Lewis acid-mediated pathway, highlighting the formation of the acylium electrophile and the stabilization of the Wheland intermediate.

FC_Mechanism R1 Chloroacetyl Chloride + AlCl3 Inter1 Acylium Ion Complex [ClCH2-C≡O]+ [AlCl4]- R1->Inter1 Activation TS Wheland Intermediate (Sigma Complex at C3) Inter1->TS Electrophilic Attack R2 2,5-Dimethylindole R2->TS + Prod 3-(2-Chloroacetyl)- 2,5-dimethylindole TS->Prod Re-aromatization (-H+) Byprod HCl + AlCl3 TS->Byprod

Figure 1: Mechanistic pathway for the C3-selective acylation of 2,5-dimethylindole.

Experimental Protocol

Safety Warning:

  • Chloroacetyl chloride is a potent lachrymator and corrosive. Handle only in a functioning fume hood.

  • Aluminum chloride (

    
    )  reacts violently with water. Quench carefully.
    
Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[6][7][8][9]Role
2,5-Dimethylindole 145.201.0Substrate
Chloroacetyl Chloride 112.941.2Electrophile
Aluminum Chloride (

)
133.341.2 - 1.5Lewis Acid Catalyst
Dichloromethane (DCM) -SolventAnhydrous (0.2 M conc.)
Step-by-Step Procedure

Phase A: Acylium Ion Generation

  • Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Cool the system to 0°C using an ice/water bath.

  • Add anhydrous DCM (50 mL) and

    
      (1.2 equiv). Stir until a suspension forms.
    
  • Add Chloroacetyl chloride (1.2 equiv) dropwise over 10 minutes.

    • Observation: The suspension may clear slightly or change color as the acylium complex forms.

Phase B: Electrophilic Addition 5. Dissolve 2,5-Dimethylindole (1.0 equiv) in anhydrous DCM (20 mL). 6. Add the indole solution dropwise to the acylium mixture at 0°C over 30 minutes.

  • Critical Control: Maintain temperature < 5°C to maximize regioselectivity and prevent polymerization.
  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
  • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). Product typically appears as a lower Rf spot compared to the starting indole.

Phase C: Quench & Isolation 8. Cool the mixture back to 0°C . 9. Quench: Slowly pour the reaction mixture into a beaker containing crushed ice (200 g) and 1N HCl (50 mL) . Stir vigorously for 15 minutes.

  • Note: The acid wash breaks the aluminum-product complex.
  • Separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
  • Combine organic layers and wash with:
  • Saturated
    
    
    (to remove excess acid/HCl).
  • Brine (saturated NaCl).
  • Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Phase D: Purification 13. The crude solid is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol or Toluene/Hexane .

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Prep Prepare Acylium Complex: DCM + AlCl3 + Cl-Ac-Cl at 0°C Start->Prep Add Addition: Add Indole Solution (Dropwise) Prep->Add React Reaction: Warm to RT, Stir 2-4h Add->React Quench Quench: Pour into Ice/HCl React->Quench Workup Workup: Extract (DCM), Wash (NaHCO3), Dry Quench->Workup Isolate Isolation: Recrystallize (EtOH) Workup->Isolate

Figure 2: Operational workflow for the synthesis process.

Data Analysis & Validation

The following analytical data confirms the structural identity of 3-(2-chloroacetyl)-2,5-dimethylindole .

Expected NMR Data

Solvent:


 or 

Proton (

)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
NH 11.8 - 12.2Broad Singlet1HIndole N-H
Aromatic 7.85Singlet (d)1HC4-H (Deshielded by C=O)
Aromatic 7.25 - 7.35Doublet1HC7-H
Aromatic 6.95 - 7.05Doublet (dd)1HC6-H

-Cl
4.85Singlet2HChloromethyl group

(C2)
2.55Singlet3HMethyl on C2

(C5)
2.38Singlet3HMethyl on C5
Key Diagnostic Signals
  • Absence of C3-H: The starting material (2,5-dimethylindole) has a signal at ~6.0-6.2 ppm (C3-H). This signal must disappear .

  • Deshielding of C4-H: The proton at position 4 will shift downfield (near 7.8-8.0 ppm) due to the anisotropy of the newly installed carbonyl group at C3.

  • Carbonyl Peak (IR/C-NMR): Look for C=O stretch at ~1640-1660

    
     (conjugated ketone) in IR, or ~185-190 ppm in 
    
    
    
    NMR.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent/catalystEnsure DCM is distilled/anhydrous. Use fresh

.
N-Acylation (Side Product) Basic conditions or high tempAvoid bases (pyridine/TEA) in the FC step. Keep temp < 5°C during addition.
Polymerization (Tar) Reaction too hot / too concentratedDilute reaction mixture. Add indole slower to prevent local hotspots.
Starting Material Remains Catalyst deactivationIncrease

to 1.5 - 2.0 equivalents. The product complexes with

, requiring stoichiometric amounts.

References

  • Regioselectivity in Indole Acylation

    • Direct Catalytic Asymmetric and Regiodivergent N1- and C3-Allenylic Alkylation of Indoles.
  • Friedel-Crafts Acylation Mechanism

    • Friedel–Crafts Acylation: Reaction and Mechanism.[1][4] Sigma-Aldrich (Merck).

  • Synthesis of Indole Derivatives (General Protocols)

    • Synthesis and reactions of some 3-(2-haloacyl)indoles. Journal of Heterocyclic Chemistry.[10]

  • Biological Relevance (Indomethacin/Arbidol Precursors)

    • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed.[11]

  • NMR Data Verification

    • NMR Chemical Shifts of Trace Impurities. Organometallics (ACS).

Sources

Experimental protocol for the synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone for Medicinal Chemistry Libraries

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone . This compound serves as a critical "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly for antitubercular and anticancer drug discovery programs. The chloroacetyl moiety provides a versatile handle for subsequent nucleophilic substitutions (e.g., with amines, thiols, or hydrazines) to generate thiazole-indole or piperazine-indole hybrids.

Key Advantages of this Protocol:

  • Regioselectivity: Optimized conditions ensure exclusive C3-acylation, avoiding N1-acylation byproducts.

  • Scalability: Designed for gram-scale synthesis with minimal chromatographic purification.

  • Safety: Integrated handling procedures for lachrymatory reagents (chloroacetyl chloride).

Scientific Background & Mechanism

Mechanistic Rationale

The synthesis proceeds via a Friedel-Crafts Acylation mechanism.[1] Indoles are electron-rich heterocycles, with the C3 position being the most nucleophilic site due to the high HOMO electron density.

  • Substrate Analysis: The starting material, 2,5-dimethylindole , is highly activated. The C5-methyl group donates electron density to the ring, enhancing nucleophilicity. The C2-methyl group sterically blocks the C2 position, forcing substitution to the C3 position and preventing polymerization side-reactions often seen with unsubstituted indoles.

  • Reagent Role: Chloroacetyl chloride acts as the electrophile. While Lewis acids (e.g., AlCl3) are traditional for Friedel-Crafts, they can be too harsh for indoles. This protocol utilizes 1,4-dioxane as a solvent with pyridine as a mild base/acid scavenger, which is sufficient for this electron-rich substrate.

Reaction Pathway Visualization

ReactionMechanism Start 2,5-Dimethylindole (Nucleophile) Inter Sigma Complex Intermediate Start->Inter C3 Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Inter Product 2-chloro-1-(2,5-dimethyl- 1H-indol-3-yl)ethanone Inter->Product Re-aromatization Base Pyridine (HCl Scavenger) Base->Product - Pyridinium HCl

Figure 1: Mechanistic pathway highlighting the electrophilic attack at C3 and the role of pyridine.

Experimental Protocol

Materials & Safety

Critical Safety Warning: Chloroacetyl chloride is a severe lachrymator and corrosive. All operations must be performed in a functioning fume hood.

ReagentMW ( g/mol )Equiv.[2][3]RoleHazards
2,5-Dimethylindole 145.191.0SubstrateIrritant
Chloroacetyl Chloride 112.941.2ElectrophileToxic, Corrosive, Lachrymator
Pyridine 79.101.5BaseFlammable, Toxic
1,4-Dioxane 88.11-SolventCarcinogen, Flammable
Step-by-Step Methodology

Step 1: Solubilization

  • Equip a 250 mL three-necked round-bottom flask (RBF) with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser topped with a calcium chloride guard tube.

  • Charge the flask with 2,5-Dimethylindole (10.0 mmol, 1.45 g) .

  • Add dry 1,4-dioxane (20 mL) and Pyridine (15.0 mmol, 1.2 mL) .

  • Stir at room temperature until a clear solution is obtained.

Step 2: Electrophile Addition (Critical Process Parameter)

  • Cool the reaction mixture to 0–5 °C using an ice-water bath.

  • Charge the dropping funnel with Chloroacetyl chloride (12.0 mmol, 0.96 mL) diluted in 5 mL of dioxane.

  • Slowly add the acid chloride solution dropwise over 20 minutes.

    • Note: The solution may turn yellow/orange and a white precipitate (Pyridinium hydrochloride) will begin to form. Exotherm control is vital to prevent N-acylation.

Step 3: Reaction & Reflux

  • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the mixture to reflux (101 °C) for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting indole (high Rf) should disappear, replaced by a lower Rf product spot.

Step 4: Quenching & Isolation

  • Cool the reaction mixture to RT.

  • Pour the reaction mass slowly into 200 g of crushed ice with vigorous stirring.

  • Stir for 30 minutes. The product will precipitate as a solid.

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (3 x 20 mL) to remove pyridine salts and excess acid.

Step 5: Purification

  • Recrystallize the crude solid from hot Ethanol (or Methanol) .

  • Dry the purified crystals in a vacuum oven at 45 °C for 6 hours.

Process Workflow & Logic

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Isolation Phase Step1 Dissolve 2,5-Dimethylindole in Dioxane/Pyridine Step2 Cool to 0-5°C Step1->Step2 Step3 Dropwise Addition of Chloroacetyl Chloride Step2->Step3 Exotherm Control Step4 Reflux (4-6 hrs) Monitor via TLC Step3->Step4 Step5 Quench in Crushed Ice Step4->Step5 Completion Step6 Filtration & Water Wash Step5->Step6 Step7 Recrystallization (EtOH) Step6->Step7

Figure 2: Operational workflow emphasizing temperature transitions.

Characterization & Quality Control

Upon isolation, the product should be verified against the following specifications.

ParameterSpecificationDiagnostic Signal
Appearance Off-white to pale yellow solid-
Yield 70–85%-
Melting Point 210–212 °C (dec.)Sharp melting range indicates purity.
1H NMR (DMSO-d6) Indole-NHSinglet at ~11.5–12.0 ppm (broad).[2]
C2-MethylSinglet at ~2.4 ppm.
C5-MethylSinglet at ~2.3 ppm.
-CH2-Cl Sharp singlet at ~4.8–4.9 ppm (Key diagnostic).
IR Spectroscopy C=O Stretch~1640–1660 cm⁻¹ (Ketone conjugated with indole).

Troubleshooting Guide:

  • Issue: Product is an oil or sticky gum.

    • Solution: The quench water was likely too warm. Re-dissolve in minimal DCM, wash with water, dry over Na2SO4, and evaporate. Triturate with cold diethyl ether.

  • Issue: Low Yield.

    • Solution: Ensure 1,4-dioxane is dry. Moisture hydrolyzes the acid chloride before it reacts.

References

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • Specific Reagent Protocol (Chloroacetyl Chloride/Dioxane)

    • Rani, P., et al. (2014). "Synthesis Characterization and Biological Evaluation of 2-(3-(2-Chloro-3-Oxo-4-Phenylcyclobutyl)-1H-Indol-1-Yl)-N'-(Thiazol-2-Yl) Acetohydrazide." TSI Journals.
  • Analogous Synthesis (2,5-Dimethylindole derivatives)

    • Altıntop, M. D., et al. (2021). "Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives." Molecules. (Provides characterization data for similar dimethyl-substituted heterocyclic ethanones).
  • Chemical Data & Safety

    • National Institute of Standards and Technology (NIST).[4] "Ethanone, 1-(1H-indol-3-yl)-."[4][5] (Base structure data for comparison).

Sources

Application Note: 2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone as a Versatile Precursor for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of new classes of therapeutic agents.[1][2] Indole and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial and antibiofilm effects.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, a key intermediate, in the synthesis of novel indole-based antimicrobial compounds. We present synthetic pathways, detailed experimental protocols, and mechanistic insights for creating indole-thiazole and indole-triazole hybrids, two classes of heterocycles renowned for their pharmacological properties.[5][6]

Introduction: The Strategic Value of the Indole Nucleus

The indole ring system is a cornerstone of numerous natural products and pharmaceuticals, valued for its ability to interact with various biological targets.[7][8] The inherent bioactivity of the indole scaffold, combined with the synthetic versatility of the α-haloketone functional group, makes 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone an exceptionally valuable starting material. The chloroacetyl group at the C3 position acts as a potent electrophile, readily participating in nucleophilic substitution and cyclization reactions to build more complex molecular architectures.[9] This reactivity is the foundation for constructing novel heterocyclic systems appended to the bioactive 2,5-dimethylindole core.

This guide focuses on two high-potential synthetic routes originating from this precursor:

  • Synthesis of Indole-Thiazole Derivatives: Leveraging the classic Hantzsch thiazole synthesis.[10][11]

  • Synthesis of Indole-Triazole Derivatives: Via a thiosemicarbazone intermediate followed by cyclization.[5][12]

These pathways yield compounds with significant potential to combat a range of pathogens, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5]

G cluster_input Key Precursor cluster_pathways Synthetic Pathways cluster_products Antimicrobial Agent Classes start 2-Chloro-1-(2,5-dimethyl- 1H-indol-3-yl)ethanone path_a Pathway A: Hantzsch Synthesis start->path_a + Thiourea / Thioamide path_b Pathway B: Thiosemicarbazone Route start->path_b + Thiosemicarbazide prod_a Indole-Thiazole Hybrids path_a->prod_a Cyclocondensation prod_b Indole-Triazole Hybrids path_b->prod_b Cyclization

Figure 1: High-level synthetic workflow from the key precursor.

Synthetic Pathway A: Indole-Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a robust and widely utilized method for constructing the thiazole ring.[10][11] It involves the cyclocondensation reaction between an α-haloketone and a compound containing a thioamide moiety, such as thiourea or thiosemicarbazide. The α-chloro group in our precursor serves as an excellent leaving group, facilitating the formation of the five-membered thiazole ring.

Mechanistic Rationale: The reaction is initiated by a nucleophilic attack from the sulfur atom of thiourea onto the electrophilic carbon bearing the chlorine atom. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic 2-aminothiazole derivative. This pathway is highly efficient and provides direct access to a class of compounds known for their broad antimicrobial activities.[2][13]

G start Indole α-Haloketone (Precursor) intermediate1 S-Alkylation Intermediate start:e->intermediate1:w + thiourea Thiourea (Nucleophile) thiourea:e->intermediate1:w intermediate2 Cyclization via N-attack on Carbonyl intermediate1->intermediate2 Intramolecular Condensation product 2-Amino-4-(indol-3-yl)thiazole (Final Product) intermediate2->product Dehydration (-H2O)

Figure 2: Simplified mechanism of Hantzsch thiazole synthesis.

Protocol 1: Synthesis of 2-Amino-4-(2,5-dimethyl-1H-indol-3-yl)thiazole

Materials:

  • 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (95%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone and thiourea.

  • Add ethanol (95%) to create a suspension (approx. 10 mL per gram of ketone).

  • Heat the mixture to reflux (approx. 78-80 °C) with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. A precipitate may form.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

  • For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

  • Characterize the final product using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Synthetic Pathway B: Indole-Triazole Derivatives

1,2,4-Triazole derivatives are another critical class of antimicrobial agents, famously including antifungal drugs like fluconazole.[12][14] The synthesis of 4H-1,2,4-triazoles can be effectively achieved from our precursor by first forming a thiosemicarbazone, which then undergoes cyclization under basic conditions.

Mechanistic Rationale: The ketone of the indole precursor reacts with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate, upon treatment with a base (e.g., NaOH), undergoes an intramolecular cyclization reaction. The base facilitates the deprotonation of the thiol group, which then acts as a nucleophile, attacking the imine carbon to close the ring, followed by elimination of H₂S to yield the stable triazole ring.[5][14]

G start Indole α-Haloketone (Precursor) step1 React with Thiosemicarbazide start->step1 intermediate Thiosemicarbazone Intermediate step1->intermediate step2 Base-catalyzed Cyclization (e.g., NaOH) intermediate->step2 product 4H-1,2,4-Triazole-3-thiol Derivative step2->product

Figure 3: Workflow for the synthesis of indole-triazole derivatives.

Protocol 2: Synthesis of 5-(2,5-dimethyl-1H-indol-3-yl)-4-aryl-4H-1,2,4-triazole-3-thiol

This protocol is a two-step process. First, the ketone is converted to an acid hydrazide, then to a thiosemicarbazide, which is finally cyclized. A more direct route involves forming the thiosemicarbazone of the ketone first.

Step A: Synthesis of the Thiosemicarbazone Intermediate

  • Dissolve 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 8-10 hours, monitoring by TLC.

  • Upon completion, cool the mixture in an ice bath. The thiosemicarbazone product will precipitate.

  • Filter the solid, wash with cold ethanol and water, and dry. This intermediate is often used in the next step without further purification.

Step B: Cyclization to the 1,2,4-Triazole

  • Suspend the thiosemicarbazone intermediate from Step A in an aqueous sodium hydroxide solution (e.g., 2M NaOH).

  • Reflux the mixture for 4-6 hours. The solution should become clear as the reaction progresses.

  • Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of ~5-6.

  • The triazole product will precipitate out of the solution.

  • Filter the solid, wash thoroughly with water to remove salts, and dry under vacuum.

  • Recrystallize from a suitable solvent like ethanol to obtain the pure product.

  • Characterize the final structure using appropriate spectroscopic methods.

Antimicrobial Evaluation and Expected Outcomes

To validate the efficacy of the synthesized compounds, standardized antimicrobial susceptibility testing is essential. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[5]

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) as per CLSI guidelines.

  • Add the inoculum to each well, including positive (microbe, no drug) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expected Activity

Based on extensive literature, indole-triazole and indole-thiazole hybrids are expected to exhibit significant antimicrobial activity.[5][6] Indole-triazole derivatives have shown excellent activity against MRSA and fungal pathogens like Candida krusei.[5] The presence of different substituents on the indole or the newly formed heterocyclic ring can modulate this activity, offering a rich field for structure-activity relationship (SAR) studies.

Table 1: Representative Antimicrobial Activity Data from Literature for Indole Hybrids

Compound TypeTest OrganismMIC Range (µg/mL)Reference
Indole-TriazoleS. aureus (MRSA)3.125 - 6.25[5]
Indole-TriazoleC. krusei3.125 - 12.5[5]
Indole-ThiazoleS. aureus16.1[13]
Indole-ThiazoleE. coli16.1[13]
IndolylquinazolinoneS. aureus (MRSA)0.98 - 3.90[15]
IndolylbenzoimidazoleS. aureus (MRSA)< 1 - 7.8[16]

Note: Data is illustrative of the potential of related indole structures and provides a benchmark for newly synthesized compounds.

Conclusion

2-Chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is a powerful and versatile building block for the synthesis of novel antimicrobial agents. Its inherent reactivity allows for straightforward entry into diverse and biologically relevant heterocyclic systems such as thiazoles and triazoles. The protocols outlined in this application note provide a reliable foundation for researchers to explore the vast chemical space of indole derivatives, paving the way for the development of next-generation therapeutics to combat infectious diseases.

References

  • Al-Abdullah, E. S., et al. (2022). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules. Available at: [Link]

  • Kaur, J., et al. (2019). Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. Current Organic Synthesis, 16(1), 17-37. Available at: [Link]

  • Verma, G., et al. (2022). Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Letters in Drug Design & Discovery. Available at: [Link]

  • Singh, A., et al. (2023). Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. Current Pharmaceutical Design. Available at: [Link]

  • Hu, Y., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Microbiology Spectrum. Available at: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-239. Available at: [Link]

  • Stana, A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 624. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Organometallic Chemistry. Available at: [Link]

  • Joshi, S. D., et al. (2012). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. Indian Journal of Pharmaceutical Sciences, 74(2), 153–159. Available at: [Link]

  • Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]

  • Bektaş, H., et al. (2010). Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. Molecules, 15(4), 2427-2438. Available at: [Link]

  • Asati, V., et al. (2011). Synthesis and in vitro antimicrobial activity of some triazole derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(Suppl 5), 151-153. Available at: [Link]

  • Husain, A., et al. (2012). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 4(1), 266-274. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1732. Available at: [Link]

  • Patel, R. V., et al. (2013). Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives. Medicinal Chemistry, 9(2), 287-293. Available at: [Link]

  • Borik, R. M., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. Available at: [Link]

  • Glazunova, V. A., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one and Its Analogs as Antibacterial Agents. Molecules. Available at: [Link]

  • Al-Mourabit, A., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(24), 8876. Available at: [Link]

  • Glazunova, V. A., et al. (2022). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Molecules, 27(15), 4983. Available at: [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethyl-1H-indole. PubChem Compound Database. Available at: [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive indole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Selected bioactive molecules and natural products containing indole skeleton. Available at: [Link]

  • Singh, P. P., et al. (2023). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. RSC Advances. Available at: [Link]

  • Li, Y., et al. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Marine Drugs, 21(3), 154. Available at: [Link]

  • Wang, Y., et al. (2023). Regioselective Reaction of 2-Indolylmethanols with Enamides. Molecules. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the purification challenges of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols. As Senior Application Scientists, we ground our recommendations in fundamental chemical principles and extensive laboratory experience to ensure your success.

Section 1: Understanding the Core Challenge: The Impurity Profile

The primary challenge in purifying 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone stems from its synthesis, typically a Friedel-Crafts acylation of 2,5-dimethylindole.[1][2] This reaction, while effective, often generates a complex mixture of impurities with polarities similar to the target compound, making separation difficult. The inherent reactivity of the α-chloro ketone moiety and the indole nucleus further complicates purification by introducing potential degradation pathways.

cluster_impurities Synthesis Friedel-Crafts Acylation (2,5-dimethylindole + Chloroacetyl Chloride + Lewis Acid) Crude Crude Product Mixture Synthesis->Crude Reaction Work-up Target TARGET 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone Crude->Target Purification Impurity_Node IMPURITIES Crude->Impurity_Node SM Unreacted Starting Materials (e.g., 2,5-dimethylindole) Impurity_Node->SM Side_Products Reaction Side-Products (N-acylation, Di-acylation) Impurity_Node->Side_Products Degradation Degradation Products (Hydrolysis, Dimerization) Impurity_Node->Degradation

Fig 1. Common origin of impurities in the synthesis of the target compound.

Section 2: Troubleshooting Guide (Q&A)

This section addresses specific issues encountered during the purification process.

Question: My crude product is a dark, intractable oil that refuses to crystallize. What is the cause and what should I do?

Answer:

  • Probable Causes: This is a common issue. The oiling out is likely due to the presence of significant amounts of non-polar impurities (like unreacted 2,5-dimethylindole) or residual solvent which depress the melting point of the mixture. The dark color often indicates the formation of polymeric byproducts or degradation of the indole ring, which can be promoted by strong Lewis acids used in the synthesis.[1][2]

  • Solutions & Scientific Rationale:

    • Trituration: Before attempting a full recrystallization, try triturating the oil with a non-polar solvent like hexanes or diethyl ether. The desired product is typically a solid, and this process can wash away oily impurities and induce crystallization.

    • Charcoal Treatment: If the color is intense, dissolve the crude material in a suitable solvent (e.g., ethyl acetate or acetone), add a small amount of activated charcoal, stir for 10-15 minutes at room temperature, and filter through a pad of celite. This can remove high molecular weight, colored impurities. Caution: Overuse of charcoal can lead to significant product loss through adsorption.

    • Proceed to Chromatography: If crystallization fails, direct purification by column chromatography is the most logical next step.

Question: I performed a recrystallization, but my TLC plate still shows multiple spots. Why did it fail?

Answer:

  • Probable Causes:

    • Co-crystallization: An impurity with very similar structural and polarity characteristics to your product may have co-crystallized. This is common with isomers or N-acylated byproducts.

    • Inappropriate Solvent Choice: The chosen solvent system may not provide a sufficient solubility differential between the product and impurities across the tested temperature range.

    • Product Degradation: The product may be degrading upon heating in the recrystallization solvent. The α-chloro ketone is an electrophile, and the indole is a nucleophile; self-condensation or reaction with solvent is possible.

  • Solutions & Scientific Rationale:

    • Systematic Solvent Screening: Do not commit your entire batch to one solvent system. On a small scale, test a range of solvents and solvent pairs (see table below). The ideal solvent should dissolve the compound poorly when cold but completely when hot.

    • Analyze the Mother Liquor: Run a TLC of your crystals alongside the mother liquor (the solution left after filtering the crystals). If the purification was successful, the impurity spots should be concentrated in the mother liquor lane. If the impurity is present in both, you need a different method.

    • Flash Column Chromatography: This is the definitive solution for separating compounds with close polarities. It offers superior separation power compared to crystallization.

Question: My yield is very low after silica gel column chromatography, and I see significant streaking on my TLC plates. What's happening?

Answer:

  • Probable Causes:

    • Compound Acidity/Instability: The indole nitrogen has a weakly acidic proton, and the overall molecule can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to irreversible adsorption (streaking) and even acid-catalyzed decomposition on the column.

    • Inappropriate Mobile Phase: The eluent may be too polar, causing everything to elute quickly without separation, or not polar enough, causing the product to remain stuck at the origin.

  • Solutions & Scientific Rationale:

    • Deactivate the Silica: This is the most critical expert intervention. Before loading your sample, flush the column with your starting eluent containing 0.5-1% triethylamine (Et₃N). Alternatively, prepare a slurry of the silica gel in the eluent containing Et₃N. The basic triethylamine neutralizes the acidic sites on the silica, preventing product degradation and improving peak shape.

    • Optimize the Eluent System: Use TLC to find an eluent system that gives your product a retention factor (Rf) of approximately 0.3-0.4. This Rf value typically provides the best separation. A gradient elution, starting with a less polar solvent and gradually increasing polarity, is often highly effective.

    • Consider Alumina: If problems persist, consider using neutral or basic alumina as the stationary phase, which is less acidic than silica.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for TLC analysis?

  • A1: A good starting point is a mobile phase of 20-30% ethyl acetate in hexanes (v/v). Visualization can be achieved using a UV lamp (254 nm) and/or by staining with a potassium permanganate dip, which is very effective for visualizing indole compounds.

Q2: How should I store the purified 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone?

  • A2: The compound is an α-chloro ketone and can be reactive. It is also potentially sensitive to light and acid. Store the purified solid in a tightly sealed amber vial at low temperatures (-20°C is ideal for long-term storage) under an inert atmosphere (nitrogen or argon) to prevent degradation.

Q3: What is the best method to confirm the purity of my final product?

  • A3: While TLC is a good qualitative check, quantitative purity should be assessed by more rigorous methods.[3]

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment, providing high-resolution separation and allowing for quantification of impurities.[4]

    • Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for identifying the mass of the main product and any co-eluting impurities.[5]

Section 4: Key Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol assumes the crude product is a semi-solid or crystalline material.

  • Solvent Selection: On a microscale (~10-20 mg), test the solubility of your crude product in various solvents (see Table 1). Find a single solvent that dissolves the product when hot but not when cold, or a solvent pair (one in which the product is soluble, and one in which it is not).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If using a solvent pair, dissolve the solid in the "good" solvent first, then add the "poor" solvent (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for 2-3 minutes. Filter the hot solution through a fluted filter paper or a Celite plug to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

  • Validation: Check the purity of the crystals and the mother liquor by TLC or HPLC.

Solvent System Polarity Index Typical Use Case
Hexanes / Heptane0.1Good as an anti-solvent or for trituration.
Toluene2.4Can be effective for less polar products.
Diethyl Ether2.8Useful for trituration.
Dichloromethane (DCM)3.1Often too good a solvent unless paired.
Ethyl Acetate (EtOAc)4.4A common "good" solvent.
Isopropanol (IPA)3.9Good single solvent for moderately polar compounds.
Ethanol (EtOH)4.3Often a good choice for recrystallizing indoles.[6]
Common Pairs
EtOAc / HexanesN/AHighly versatile and tunable.
DCM / HexanesN/AGood for moderately polar compounds.
Ethanol / WaterN/AEffective if the product is not water-sensitive.
Table 1. Recommended solvents for recrystallization screening.
Protocol 2: Flash Column Chromatography (with Base Deactivation)

This workflow provides a structured approach to chromatographic purification.

A 1. Eluent Selection Find solvent system giving product Rf ≈ 0.3-0.4 via TLC B 2. Column Packing Slurry pack silica gel in starting eluent containing 0.5% triethylamine A->B C 3. Sample Loading Adsorb crude product onto a small amount of silica ('dry loading') or dissolve in minimal DCM B->C D 4. Elution Run column, starting with initial eluent. Increase polarity if needed (gradient elution) C->D E 5. Fraction Collection Collect fractions and monitor by TLC D->E F 6. Product Isolation Combine pure fractions and remove solvent under reduced pressure E->F G 7. Final Analysis Confirm purity by NMR and/or HPLC F->G

Fig 2. Workflow for flash column chromatography.
Protocol 3: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a general method adaptable for purity analysis of indole derivatives.[7]

  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% TFA or Formic Acid.

    • Detector: UV, set to 280 nm.

    • Flow Rate: 1.0 mL/min.

  • Sample Preparation: Prepare a stock solution of your purified compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute further to ~0.1 mg/mL for injection.

  • Gradient Elution:

    • Start with a gradient of 10% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 10% B and equilibrate for 5 minutes before the next injection.

  • Data Analysis: Integrate the chromatogram. The purity is typically reported as the area of the main peak divided by the total area of all peaks. For regulatory purposes, this method would require full validation according to ICH guidelines.[8]

Section 5: References

  • MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

  • ResearchGate. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • National Center for Biotechnology Information. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Taylor & Francis Online. Chemometric Assisted Development and Validation of a Stability-indicating LC Method for Determination of Related Substances in Haloperidol Decanoate Injection. [Link]

  • Agilent Technologies. Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Asian Journal of Research in Chemistry. Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • National Center for Biotechnology Information. (Z)-1-(2,5-Dichloro-3-thienyl)ethanone semicarbazone. [Link]

  • National Center for Biotechnology Information. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the quantification of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, a key intermediate in various synthetic pathways. The focus of this document is a cross-validation study of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols. The experimental data presented herein is illustrative, based on established performance characteristics of each analytical technique, to provide a clear and objective comparison. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone and the Imperative of Method Validation

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is a substituted indole derivative. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[4] The accurate determination of its concentration in reaction mixtures, process streams, and final products is critical for ensuring process efficiency, product quality, and patient safety.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[3] Cross-validation of different analytical methods provides a higher level of assurance in the accuracy and reliability of the generated data, ensuring consistency across different analytical platforms.

Physicochemical Properties of the Analyte

While specific experimental data for 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is not widely published, we can infer its properties from the closely related compound, 2-chloro-1-(1H-indol-3-yl)ethanone.[5][6][7]

  • Molecular Formula: C₁₂H₁₂ClNO

  • Molecular Weight: 221.68 g/mol (calculated)

  • Structure: An indole ring substituted at the 3-position with a chloroacetyl group, and with two methyl groups on the indole nucleus.

  • Solubility: Likely soluble in organic solvents such as acetonitrile, methanol, and dichloromethane.

  • Chromophores: The indole nucleus and the carbonyl group are expected to exhibit strong UV absorbance, making UV-based detection methods viable.[8][9]

These properties inform the selection and optimization of the analytical methods discussed below.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including indole derivatives.[4][10][11][12][13] For 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, a reversed-phase HPLC method with UV detection is the most logical choice.

Rationale for Method Design

A C18 column is selected for its hydrophobicity, which will provide good retention of the relatively nonpolar analyte. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of elution strength. An acidic modifier, such as trifluoroacetic acid (TFA), is often used to improve peak shape and reproducibility for indole-containing compounds.[13] Detection at a wavelength corresponding to a UV maximum of the analyte ensures high sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone reference standard

Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or the experimentally determined λmax)

Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution with the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare unknown samples by dissolving them in acetonitrile and diluting with the mobile phase to fall within the calibration range.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Reference Standard Stock Prep_Cal Create Calibration Standards Prep_Standard->Prep_Cal Inject Inject into HPLC System Prep_Cal->Inject Prep_Sample Prepare Unknown Sample Prep_Sample->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Unknown Sample Cal_Curve->Quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, GC-MS offers high specificity due to the mass spectrometric detection, which provides structural information.[14][15][16][17][18]

Rationale for Method Design

The analyte is expected to have sufficient volatility and thermal stability for GC analysis. A non-polar capillary column (e.g., DB-5ms) is a good starting point for the separation of a wide range of compounds. The temperature program is optimized to ensure good peak shape and resolution from potential impurities. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, aiding in compound identification.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector.

  • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Reagents:

  • Dichloromethane (GC grade)

  • 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone reference standard

Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.

  • Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation:

  • Prepare a stock solution of the reference standard in dichloromethane (e.g., 1 mg/mL).

  • Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Prepare unknown samples by dissolving them in dichloromethane and diluting to fall within the calibration range.

Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Prep_Standard_GC Prepare Reference Standard Stock Prep_Cal_GC Create Calibration Standards Prep_Standard_GC->Prep_Cal_GC Inject_GC Inject into GC System Prep_Cal_GC->Inject_GC Prep_Sample_GC Prepare Unknown Sample Prep_Sample_GC->Inject_GC Separate_GC Chromatographic Separation Inject_GC->Separate_GC Ionize Electron Ionization (EI) Separate_GC->Ionize Detect_MS Mass Detection Ionize->Detect_MS TIC_EIC Generate TIC/EIC Detect_MS->TIC_EIC Cal_Curve_GC Generate Calibration Curve TIC_EIC->Cal_Curve_GC Quantify_GC Quantify Unknown Cal_Curve_GC->Quantify_GC

Caption: Workflow for GC-MS analysis.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique for the quantitative analysis of compounds with chromophores.[8][19][20] Given the presence of the indole ring and a carbonyl group, 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone is an excellent candidate for this method, particularly for the analysis of relatively pure samples.

Rationale for Method Design

The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The first step is to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from Beer-Lambert's law.[20] A suitable solvent that dissolves the analyte and is transparent in the measurement region is chosen.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

Reagents:

  • Methanol (spectroscopic grade)

  • 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone reference standard

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the reference standard in methanol.

    • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve:

    • Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL).

    • Create a series of calibration standards by diluting the stock solution (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax using methanol as a blank.

    • Plot a graph of absorbance versus concentration and determine the regression equation.

  • Sample Analysis:

    • Prepare unknown samples by dissolving them in methanol and diluting to obtain an absorbance reading within the calibration range.

    • Measure the absorbance of the sample solution at λmax.

    • Calculate the concentration using the regression equation from the calibration curve.

Workflow Diagram

UVVis_Workflow cluster_prep_uv Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data_uv Data Analysis Prep_Standard_UV Prepare Reference Standard Stock Prep_Cal_UV Create Calibration Standards Prep_Standard_UV->Prep_Cal_UV Scan_Lambda Determine λmax Prep_Standard_UV->Scan_Lambda Measure_Abs Measure Absorbance of Standards & Samples Prep_Cal_UV->Measure_Abs Prep_Sample_UV Prepare Unknown Sample Prep_Sample_UV->Measure_Abs Scan_Lambda->Measure_Abs Cal_Curve_UV Generate Calibration Curve Measure_Abs->Cal_Curve_UV Quantify_UV Quantify Unknown Sample Cal_Curve_UV->Quantify_UV

Caption: Workflow for UV-Vis spectrophotometric analysis.

Cross-Validation and Performance Comparison

The following table summarizes the illustrative validation parameters for the three analytical methods, based on typical performance and in accordance with ICH Q2(R1) guidelines.[1][2][3][21]

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry ICH Q2(R1) Guideline
Specificity High (separation from impurities)Very High (mass fragmentation pattern)Low (interference from other absorbing species)The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity (r²) > 0.999> 0.998> 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Range (µg/mL) 1 - 1001 - 1001 - 20The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%The closeness of test results obtained by the method to the true value.
Precision (%RSD) < 2%< 3%< 1.5%The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample.
LOD (µg/mL) ~0.1~0.2~0.5The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ (µg/mL) ~0.3~0.6~1.5The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness HighModerateHighA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Discussion and Recommendations

The cross-validation of these three methods reveals distinct advantages and limitations for each, guiding the selection of the most appropriate technique for a given application.

  • HPLC-UV emerges as the most versatile and robust method for the routine quality control of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone. It offers an excellent balance of specificity, sensitivity, and precision, making it suitable for analyzing samples of varying complexity, from in-process controls to final product release testing.

  • GC-MS provides the highest level of specificity and is an invaluable tool for impurity profiling and structural confirmation. While the sample throughput may be lower than HPLC, its ability to identify unknown impurities based on their mass spectra makes it essential for process development and troubleshooting.

  • UV-Vis Spectrophotometry is an ideal choice for rapid, high-throughput analysis of relatively pure samples, such as in dissolution testing or for quick concentration checks where the sample matrix is well-defined and free of interfering substances. Its simplicity and low cost are significant advantages.

For comprehensive quality control of 2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone, a combination of these methods is recommended. HPLC-UV should be the primary method for routine quantitative analysis. GC-MS should be employed for in-depth impurity analysis and as a confirmatory technique. UV-Vis spectrophotometry can be a valuable tool for specific, high-throughput applications where sample purity is assured. This multi-faceted approach ensures the highest level of confidence in the analytical data, supporting robust drug development and manufacturing processes.

References

  • Corradini, D. (1997). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • El-Gengaihi, S. E., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Pharmacognosy Research, 8(3), 197-203.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic.... Retrieved from [Link]

  • Mettler Toledo. (n.d.). Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy. Retrieved from [Link]

  • Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Retrieved from [Link]

  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Retrieved from [Link]

  • Journal of Forensic Sciences. (2021). Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • SpringerLink. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Left: UV-visible absorption spectra of (a) ketone-2 (1.95 × 10 -5 M).... Retrieved from [Link]

  • PubMed. (n.d.). Quantitative measurement of ketone bodies in urine using reflectometry. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Methods for Substituted 3-Acylindoles

Author: BenchChem Technical Support Team. Date: February 2026

The 3-acylindole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, appearing in a wide array of biologically active compounds, including anticancer and antidiabetic agents.[1][2] Consequently, the development of efficient and versatile methods for the synthesis of substituted 3-acylindoles is of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a comparative overview of the principal synthetic strategies, offering insights into their mechanisms, practical applications, and relative merits. We will delve into classical methods like the Friedel-Crafts acylation and explore modern advancements in transition-metal and photoredox catalysis, providing experimental data to support the discussion.

Classical Approach: Friedel-Crafts Acylation

The direct acylation of the indole nucleus at the C3 position via electrophilic substitution remains one of the most fundamental methods for synthesizing 3-acylindoles. The high electron density at the C3 position makes it the most reactive site for electrophilic attack.[2][3]

Mechanistic Rationale

The Friedel-Crafts acylation of indole typically involves the activation of an acylating agent (e.g., an acid chloride or anhydride) with a Lewis acid, such as AlCl₃, SnCl₄, or TiCl₄.[4][5][6] This generates a highly electrophilic acylium ion, which is then attacked by the nucleophilic C3 position of the indole ring. A subsequent deprotonation-aromatization step yields the 3-acylindole.

A significant challenge with unsubstituted indoles is the competitive acylation at the N1 position and the propensity for acid-catalyzed polymerization, leading to the formation of tarry mixtures and low yields.[3][4] To circumvent this, N-protected indoles, particularly N-(phenylsulfonyl)indoles, are often employed. The electron-withdrawing sulfonyl group deactivates the nitrogen, preventing N-acylation and reducing polymerization, thereby favoring C3 acylation in high yields (81-99%).[3][4] However, this necessitates additional protection and deprotection steps.[3][4]

An improved one-step method for the regioselective 3-acylation of unsubstituted indoles involves the pre-formation of an indole-Lewis acid complex. By adding the Lewis acid to the indole before the acylating agent, polymerization is minimized, and the 3-acylindole can be obtained in high yields.[3][4]

Reaction Mechanism: Friedel-Crafts Acylation of Indole

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation AcylHalide R-CO-Cl AcyliumIon R-C⁺=O + [AlCl₄]⁻ AcylHalide->AcyliumIon Activation LewisAcid AlCl₃ Intermediate Wheland Intermediate AcyliumIon->Intermediate Electrophilic Attack Indole Indole Indole->Intermediate Nucleophilic Attack at C3 Product 3-Acylindole Intermediate->Product -H⁺ G Start Indole Substrate + Acyl Source + Pd Catalyst Reaction Reaction under Optimized Conditions (Solvent, Temp, Time) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 3-Acylindole Purification->Product

Caption: A generalized experimental workflow for synthesizing 3-acylindoles.

Representative Experimental Protocol: Palladium-Catalyzed Acylation with Nitriles

This protocol is based on the work of Wang and colleagues.

[7]1. Reaction Setup: In a sealed tube, combine the indole (0.5 mmol), nitrile (1.0 mmol), Pd(OAc)₂ (5 mol %), 2,2'-bipyridine (10 mol %), and D-(+)-camphorsulfonic acid (CSA) (20 mol %). 2. Solvent Addition: Add the solvent (e.g., toluene, 2 mL). 3. Reaction: Seal the tube and heat the mixture at 120 °C for 24 hours. 4. Cooling and Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. 5. Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to obtain the 3-acylindole.

Performance Comparison: Palladium-Catalyzed Methods
Acyl SourceCatalyst SystemKey FeaturesYield (%)Reference
NitrilesPd(OAc)₂ / 2,2'-bipyridine / CSAAcylation of free (N-H) indoles55-91%
AldehydesPd(PhCN)₂Cl₂ / PhotocatalystMild, robust, broad scope45-92%
CyclopropenonesPd(OAc)₂ / LigandForms indole ring and acylates in one pot60-95%
α-Oxocarboxylic acidsPd(OAc)₂ / Ketone directing groupSelective C4-acylationModerate to good

Advantages:

  • Higher functional group tolerance compared to Friedel-Crafts methods.

  • Often proceeds under milder and more neutral conditions. *[1][8] Enables the use of diverse and less conventional acylating agents like nitriles and aldehydes.

[1][7]Disadvantages:

  • The cost and potential toxicity of palladium catalysts.

  • Ligand screening and optimization may be required.

  • Some methods require pre-functionalized or N-protected starting materials.

Emerging Strategies: Photoredox and Radical Acylation

Visible-light photoredox catalysis has recently emerged as a powerful tool for C-H functionalization, including the acylation of indoles. These methods offer green and sustainable alternatives, often proceeding at room temperature under mild conditions.

Mechanistic Principles

In a typical photoredox-catalyzed acylation, a photocatalyst, upon irradiation with visible light, initiates a single-electron transfer (SET) process. For instance, in the reaction of indoles with α-oxo acids, the excited photocatalyst can promote the decarboxylation of the α-oxo acid to generate an acyl radical. T[9]his radical then undergoes addition to the C3 position of the indole, followed by an oxidation and deprotonation sequence to yield the final product. These reactions are attractive for their operational simplicity and tolerance of a wide range of functional groups.

[9]#### Performance Comparison: Photoredox Acylation

Acyl SourceCatalyst SystemKey FeaturesYield (%)Reference
α-Oxo acidsRu(bpy)₃Cl₂ or other photocatalystsRoom temperature, mild conditionsModerate to high
AldehydesNHC / PhotocatalystCooperative catalysis, radical couplingGood to excellent

Advantages:

  • Extremely mild reaction conditions (often room temperature).

  • High functional group tolerance.

  • Utilizes visible light as a sustainable energy source.

Disadvantages:

  • May require specific photocatalysts and additives.

  • Reaction quantum yields can sometimes be low, requiring longer reaction times.

Conclusion and Future Outlook

The synthesis of substituted 3-acylindoles has evolved significantly from the classical, often harsh, Friedel-Crafts conditions to sophisticated and mild palladium-catalyzed and photoredox-mediated transformations.

  • Friedel-Crafts acylation remains a viable and cost-effective method, especially with improved protocols that avoid the need for N-protection. I[3][4]ts primary limitations are the use of stoichiometric Lewis acids and limited functional group compatibility.

  • Palladium-catalyzed methods offer superior versatility and tolerance for sensitive functional groups, enabling the use of a broader range of acylating agents. T[1][7]hese methods represent the current state-of-the-art for constructing complex 3-acylindoles.

  • Photoredox catalysis is a rapidly advancing frontier, promising greener and milder synthetic routes. I[9][10]ts operational simplicity and exceptional functional group tolerance make it a highly attractive strategy for future applications.

The choice of synthetic method will ultimately depend on the specific target molecule, the availability of starting materials, and the required scale of the synthesis. For drug development professionals and researchers, understanding the nuances, advantages, and limitations of each approach is critical for the efficient and successful synthesis of novel 3-acylindole derivatives. Continued innovation, particularly in the realm of C-H activation and sustainable catalysis, will undoubtedly lead to even more powerful and elegant solutions for accessing this important class of heterocyclic compounds.

References

  • Ottoni, O., de V. F. de Pinho, R., & Pardini, V. L. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters, 3(7), 1005–1007. [Link]

  • Wang, Y., et al. (2022). Palladium-Catalyzed Synthesis of Functionalized Indoles by Acylation/Allylation of 2-Alkynylanilines with Three-Membered Rings. Organic Letters, 24(11), 2193–2198. [Link]

  • Li, L.-H., Niu, Z.-J., & Liang, Y.-M. (2018). New Friedel–Crafts strategy for preparing 3-acylindoles. Organic & Biomolecular Chemistry, 16(39), 7148-7151. [Link]

  • Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. A new route to pyridocarbazole-5,11-quinones and ellipticine. The Journal of Organic Chemistry, 50(26), 5451–5456. [Link]

  • Li, Y., et al. (2022). Palladium metallaphotoredox-catalyzed 3-acylation of indole derivatives. Organic Chemistry Frontiers, 9(16), 4415-4420. [Link]

  • Wang, D., et al. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. Organic Letters, 15(4), 788–791. [Link]

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Wang, H., et al. (2021). Selective C-H acylation of indoles with α-oxocarboxylic acids at the C4 position by palladium catalysis. Organic Letters, 23(2), 410–415. [Link]

  • Fu, W., et al. (2017). Acylation of indoles via photoredox catalysis: a route to 3-acylindoles. Green Chemistry, 19(6), 1437-1441. [Link]

  • Sravanthi, B., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 14(1), 1-23. [Link]

  • Sharma, S., & Kumar, P. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies, 7(2), 1930-1936.
  • Xu, C., et al. (2023). Carbene and photocatalyst-catalyzed 3-acylation of indoles for facile access to indole-3-yl aryl ketones. Chemical Communications, 59(84), 12629-12632. [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7. [Link]

  • A. A. Is-haq, et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]

  • Ottoni, O., de V. F. de Pinho, R., & Pardini, V. L. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]

  • Singh, P. P., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(11), 19605-19615. [Link]

  • Wang, D., et al. (2013). Synthesis of 3-acylindoles by palladium-catalyzed acylation of free (N-H) indoles with nitriles. PubMed. [Link]

  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Semantic Scholar. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.